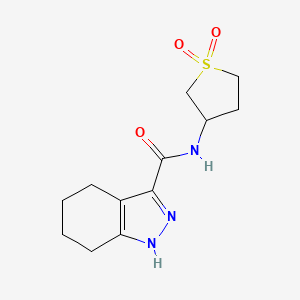

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Description

Properties

Molecular Formula |

C12H17N3O3S |

|---|---|

Molecular Weight |

283.35 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C12H17N3O3S/c16-12(13-8-5-6-19(17,18)7-8)11-9-3-1-2-4-10(9)14-15-11/h8H,1-7H2,(H,13,16)(H,14,15) |

InChI Key |

VNWAQZHUFZWXRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C(=O)NC3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The indazole moiety is then synthesized and coupled with the tetrahydrothiophene derivative under specific reaction conditions. Common reagents used in these steps include oxidizing agents for the sulfone group and coupling agents for the final product formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the sulfone group or to modify the indazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can lead to the formation of sulfoxides, while substitution reactions can introduce various functional groups to the indazole or tetrahydrothiophene rings .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide" is not available. However, the search results do provide some information regarding tetrahydroindazole derivatives and compounds containing the 1,1-dioxidotetrahydrothiophen group.

Tetrahydroindazole Derivatives:

- Preparation: WO2022140169A1 discusses the preparation of tetrahydroindazole derivatives as diacylglyceride O-acyltransferase 2 inhibitors .

- Synthesis: 4,5,6,7-Tetrahydro-1H-indazole can be synthesized through different methods .

- Biological Activity: Indazole is an important structure in medicinal chemistry and is found in compounds with diverse biological activities . Derivatives of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole have shown giardicidal, amebicidal, and trichomonicidal activity . They also possess selective antiprotozoal properties, with some compounds inhibiting the in vitro growth of Candida albicans and Candida glabrata . Furthermore, certain compounds have demonstrated in vitro inhibitory activity against human cyclooxygenase-2 (COX-2) .

1,1-Dioxidotetrahydrothiophen Group:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfone group and indazole moiety are key functional groups that enable the compound to bind to target proteins and modulate their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Benzothiophene vs. Indazole Derivatives

A closely related compound, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), replaces the indazole core with a benzothiophene system. Key differences include:

- Substituent Effects: The additional [(3-methylphenoxy)acetyl]amino group in the benzothiophene derivative introduces steric bulk and lipophilicity, which could influence membrane permeability or off-target interactions .

Tetrahydroindazole Derivatives with Varied Substituents

The compound N-[3-(4-Fluorophenyl)-3-(2-furanyl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide () shares the tetrahydroindazole-carboxamide backbone but incorporates a fluorophenyl-furanylpropyl substituent.

- Hybrid Substituents : The furanyl group introduces heteroaromaticity, which may modulate solubility or interactions with polar residues in biological targets .

Carboxamide Derivatives with Triazeno Groups

Compounds such as 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide () feature an imidazole-carboxamide core modified with a triazeno group.

- Stability Considerations: The triazeno group (N=N–N) is prone to hydrolysis under acidic conditions, contrasting with the sulfone-stabilized tetrahydrothiophene in the target compound.

- Pharmacological Implications : Imidazole-based carboxamides are often associated with kinase or protease inhibition, whereas tetrahydroindazole derivatives may target distinct pathways due to conformational rigidity .

Elemental and Functional Group Analysis

- Elemental Composition : The target compound’s expected elemental analysis (C, H, N, S, O) would differ from ’s brominated cyclohexene-carboxamide (C: 55.73%, H: 5.04%, N: 5.00%) due to sulfur and oxygen contributions from the sulfone group .

- Solubility: The sulfone moiety likely enhances aqueous solubility compared to non-polar analogs like the benzothiophene derivative in .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure that includes a tetrahydrothiophene ring and an indazole moiety. The synthesis typically involves multiple steps to construct the tetrahydrothiophene and indazole components, followed by functionalization to yield the final product. Reaction conditions such as temperature and catalysts are optimized to achieve high purity and yield.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of indazole have shown significant inhibitory effects against various cancer cell lines. A study indicated that similar compounds exhibited IC50 values in the nanomolar range against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer) .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induces apoptosis through Bcl-2 family inhibition |

| A549 | 4.1 | Targets cell cycle regulation |

Enzymatic Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes. For example, studies on related indazole derivatives have shown that they can inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor proliferation and survival . The IC50 values for these inhibitors were reported to be as low as 2 nM for FGFR2, indicating potent activity.

Case Studies

- Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their anticancer properties. Among these, one derivative exhibited an IC50 value of 30.2 nM against FGFR1, demonstrating significant enzymatic inhibition .

- Cell Apoptosis Analysis : In a detailed study on K562 cells treated with the compound, apoptosis was quantified using Annexin V-FITC/PI assays. Results indicated that higher concentrations led to increased apoptosis rates, suggesting a dose-dependent effect .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific substituents on the indazole ring significantly influences the compound's potency against various targets. For instance, modifications at the 4-position and 6-position of the indazole scaffold have been linked to enhanced inhibitory activities .

Q & A

Q. How can the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide be optimized for higher yields?

Answer:

- Reaction Conditions : Use acetonitrile as the solvent under reflux (1–3 minutes) for initial condensation, followed by cyclization in DMF with iodine and triethylamine (TEA) to form the target compound. This method minimizes side reactions and enhances cyclization efficiency .

- Purification : Employ flash column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 5:1 to 1:1) to isolate the product. This step achieves >95% purity, as confirmed by HPLC .

- Catalytic Hydrogenation : For intermediates, use Pd/C under H₂ (50 psi) at 50°C for 12 hours to reduce nitro or azide groups efficiently .

Q. What analytical techniques confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR Spectroscopy : Analyze chemical shifts (e.g., δ 168.00 ppm for carbonyl groups, δ 8.78 ppm for aromatic protons) to verify backbone structure and substituent positions .

- HPLC Analysis : Use isocratic elution with acetonitrile-water (70:30) to assess purity (>95%) and detect related impurities .

- Mass Spectrometry : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 544.1366 for derivatives) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s activity as a kinase inhibitor?

Answer:

- Target Selection : Focus on kinases like GSK-3β, leveraging known carboxamide inhibitors as reference structures .

- Software and Parameters : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes to cover the ATP-binding pocket (e.g., 60 × 60 × 60 Å) .

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50 values from in vitro kinase assays .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Substituent Variation : Synthesize derivatives with modified aromatic aldehydes (e.g., electron-withdrawing groups like -NO₂ or electron-donating groups like -OCH₃) to assess effects on bioactivity .

- In Vitro Assays : Test cytostatic activity via MTT assays (e.g., IC50 values against MYLA cells) and anti-inflammatory activity via COX-2 inhibition .

- Computational Predictions : Use PASS Online to predict secondary activities (e.g., antitubercular or antiviral potential) based on structural descriptors .

Q. What methodologies are critical for assessing in vitro biological activity?

Answer:

- Calcium Flux Assays : Use MYLA cells loaded with Fura-2AM to measure intracellular Ca²⁺ changes (e.g., EC50 = 12 nM for GPCR agonism) .

- Dose-Response Curves : Apply compounds at 0.1–100 µM concentrations and analyze data with GraphPad Prism using nonlinear regression models .

- Cytotoxicity Screening : Perform parallel assays on healthy cell lines (e.g., HEK293) to evaluate selectivity indices .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for carboxamide derivatives?

Answer:

- Parameter Optimization : Re-examine solvent polarity (e.g., DMF vs. acetonitrile) and reaction time. For example, extended cyclization in DMF (>3 hours) may degrade products .

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) for alkylation steps, as NaH in DMF can improve yields for sterically hindered substrates .

- Reproducibility : Validate protocols using high-purity reagents and controlled moisture/oxygen conditions .

Methodological Tools

Q. How to resolve stereoisomeric mixtures of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.